1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives exhibit antibacterial activities. Research by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating their efficacy as antibacterial agents (Maqbool et al., 2014).
Structural and Vibrational Spectra Analysis
The compound has been studied for its structure and vibrational spectra. Bahgat et al. (2009) conducted FT-IR and FT-Raman spectra analyses on similar compounds, providing insights into their fundamental structures (Bahgat et al., 2009).
Combinatorial Chemistry Applications
It's also used in combinatorial chemistry. Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating their potential for amide coupling and heterocyclizations (Volochnyuk et al., 2010).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their biomedical applications and synthetic methods (Donaire-Arias et al., 2022).
Potential as Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines, exploring their potential as anticancer agents and cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).
Antiviral Activity
Bernardino et al. (2007) synthesized derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity against viruses like Herpes simplex (Bernardino et al., 2007).
Novel Synthesis Methods
Ghaedi et al. (2015) presented an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives, showcasing the versatility in synthesizing such compounds (Ghaedi et al., 2015).
Development as PPARα-selective Agonists
Miyachi et al. (2019) explored 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists, contributing to the understanding of structure-activity relationships in these compounds (Miyachi et al., 2019).
Ultrasound-promoted Synthesis
Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction under ultrasound irradiation, emphasizing the novel methods of synthesis (Nikpassand et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been identified as selective activators of pparα , a nuclear receptor involved in the regulation of lipid and glucose metabolism .
Mode of Action
It’s known that pparα activators bind to the ligand-binding domain (lbd) of pparα, inducing a conformational change that organizes the activation function 2 (af-2) surface to accommodate a transcriptional coactivator . This process is likely to be similar for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Biochemical Pathways
As a potential pparα activator, it may influence the peroxisome proliferator-activated receptor (ppar) signaling pathway, which plays a crucial role in the regulation of lipid and glucose metabolism .
Pharmacokinetics
In silico admet studies of similar pyrazolo[3,4-d]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
As a potential pparα activator, it may influence the expression of genes involved in lipid and glucose metabolism, potentially leading to changes in these metabolic processes .
Action Environment
For instance, microwave irradiation and grinding techniques have been found to be more environmentally tolerant and easily controlled for the synthesis of similar compounds .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXGRCLGPVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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